Cas no 1040678-56-5 (2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1040678-56-5x500.png)
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
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- インチ: 1S/C20H16BrN3O3S2/c1-13-6-8-16(9-7-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)14-4-3-5-15(21)12-14/h3-12H,1-2H3
- InChIKey: MZWZRPZVTKUJRH-UHFFFAOYSA-N
- ほほえんだ: C1(C2ON=C(C3=CC=CC(Br)=C3)N=2)SC=CC=1S(N(C)C1=CC=C(C)C=C1)(=O)=O
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5756-40mg |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-20mg |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-15mg |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-25mg |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-5mg |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-2μmol |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-4mg |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-20μmol |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-1mg |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-5756-5μmol |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide |
1040678-56-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamideに関する追加情報
Introduction to 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide (CAS No. 1040678-56-5)
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1040678-56-5, belongs to a class of heterocyclic sulfonamides that exhibit promising biological activities. The structural framework of this molecule incorporates several key functional groups, including a thiophene sulfonamide moiety, a 3-bromophenyl substituent, and a 1,2,4-oxadiazole ring system. These structural elements contribute to its unique chemical properties and potential therapeutic applications.
The thiophene sulfonamide component is particularly noteworthy due to its role as a bioisostere of carboxylic acids in drug design. Thiophene derivatives are well-documented for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory effects. The presence of a sulfonamide group further enhances the compound's pharmacological profile by improving solubility and binding affinity to biological targets. This combination of features makes 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide a compelling candidate for further investigation in drug discovery.
The 3-bromophenyl substituent in the molecule adds another layer of complexity and functionality. Bromine atoms are often incorporated into pharmaceutical compounds due to their ability to enhance metabolic stability and binding interactions with enzymes or receptors. Additionally, the 1,2,4-oxadiazole ring is a well-known pharmacophore that appears in numerous bioactive molecules. Its presence in this compound suggests potential interactions with biological pathways involving nucleophilic attack or hydrogen bonding.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the thiophene sulfonamide moiety can interact with target proteins through hydrogen bonding and hydrophobic interactions, while the 3-bromophenyl group may facilitate π-stacking interactions. These insights have guided the optimization of analogs to improve potency and selectivity.
In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and expanding therapeutic options. The structural diversity offered by compounds like 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide provides a rich foundation for designing next-generation drugs. Researchers are exploring its potential in treating various diseases by modulating key biological pathways.
One particularly exciting area of research involves the investigation of sulfonamides as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. The unique structural features of this compound make it a promising candidate for inhibiting aberrantly active kinases responsible for disease progression. Preliminary studies suggest that derivatives of this scaffold may exhibit potent inhibitory effects with favorable pharmacokinetic profiles.
The role of heterocyclic compounds in drug development cannot be overstated. Heterocycles such as thiophenes, oxadiazoles, and sulfonamides are ubiquitous in approved drugs due to their ability to mimic natural biomolecules and interact with biological targets in diverse ways. The combination of these heterocyclic systems in 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide highlights its potential as a multifunctional therapeutic agent.
Another avenue being explored is the use of this compound as a lead structure for developing antimicrobial agents. Antibiotic resistance poses a significant global health challenge, necessitating the discovery of novel antibiotics with unique mechanisms of action. The structural complexity of this molecule suggests it may disrupt essential bacterial processes without cross-resistance with existing antibiotics.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The introduction of the sulfonamide group requires careful control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the 1,2,4-oxadiazole ring system demands expertise in cycloaddition reactions or cyclization strategies.
From a computational perspective, virtual screening techniques have been employed to identify potential binding pockets within target proteins for this compound. These studies have revealed promising interactions with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. By leveraging computational tools alongside experimental validation, researchers can accelerate the discovery process significantly.
The pharmacokinetic properties of this compound are also under scrutiny to ensure it meets pharmaceutical standards for absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Preliminary data suggest that modifications to the molecular structure could enhance oral bioavailability while minimizing off-target effects.
In conclusion,2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide (CAS No. 1040678-56-5) represents an innovative entry into the field of medicinal chemistry with substantial therapeutic potential across multiple disease areas including oncology,antimicrobial therapy,and metabolic disorders.* Further research is warranted to fully elucidate its biological activities*and*to develop it into a viable drug candidate.* Its unique structural composition*and*functional versatility make it*an*attractive target for both academic*and*industrial researchers aiming*to*push forward pharmaceutical innovation.*
1040678-56-5 (2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide) 関連製品
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